molecular formula C12H20N2O3 B13947755 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13947755
M. Wt: 240.30 g/mol
InChI Key: FLVQVZMDVCUHKZ-UHFFFAOYSA-N
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Description

2-(2-Aminopropanoyl)-2-azaspiro[44]nonane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by functionalization to introduce the aminopropanoyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .

Scientific Research Applications

2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-aminopropanoyl)-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c1-8(13)10(15)14-5-4-12(7-14)3-2-9(6-12)11(16)17/h8-9H,2-7,13H2,1H3,(H,16,17)

InChI Key

FLVQVZMDVCUHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(C2)C(=O)O)N

Origin of Product

United States

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